2-Ethyl-4-methoxybenzenamine
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Overview
Description
2-Ethyl-4-methoxybenzenamine, commonly referred to as EMBA, is an aromatic compound that has been studied extensively in recent years for its potential applications in scientific research. EMBA is a chemical compound that has a wide range of uses in the laboratory, ranging from synthesis to analytical studies. In
Scientific Research Applications
Analytical and Detection Methods
- Detection in Biological Material : A method for determining 2-methoxyhydroxybenzene, a compound related to 2-Ethyl-4-methoxybenzenamine, in biological material using techniques like TLC, HPLC, and GC-MS has been developed. This method allows for the extraction and purification of the compound from biological material, facilitating its identification and quantification (Chernova et al., 2020).
Chemical Properties and Interactions
- Hydrogen Bonding in Methoxyphenols : A study on methoxyphenols, structurally related to this compound, focused on their ability to form intermolecular and intramolecular hydrogen bonds. This research provides insights into the thermochemical properties and the strength of hydrogen bonds in such compounds (Varfolomeev et al., 2010).
Application in Material Science
- Synthesis of Formazan Derivatives : Research on the synthesis of novel formazan derivatives using 4-methoxybenzenamine as a precursor has been conducted. These derivatives have potential applications in material science due to their unique optical and electrochemical properties (Turkoglu & Akkoç, 2020).
Biomedical Applications
- Antitumor Activity : A study on the synthesis and characterization of a compound involving 4-methoxybenzenamine showed potential as a drug candidate against SARS-CoV-2. This highlights its role in the development of therapeutic agents (Kumar & Choudhary, 2022).
Agriculture and Food Science
- Volatile Compounds in Grains : Research identifying volatile methoxybenzene compounds, similar in structure to this compound, in grains shows the significance of these compounds in the context of food science, particularly in detecting off-odors in grains (Seitz & Ram, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxybenzenamine, is a derivative of aniline, which is a primary amine Anilines are known to interact with various enzymes and receptors in the body due to their amine functional group .
Mode of Action
Anilines, in general, are known to undergo various chemical reactions due to the presence of the amine functional group . They can act as nucleophiles in reactions, forming bonds with electrophiles. The methoxy group in 2-Ethyl-4-methoxyaniline can influence the reactivity of the molecule, making it more basic than aniline .
Biochemical Pathways
They can undergo acetylation, a process that is important in the metabolism and detoxification of aromatic amines . The methoxy group in 2-Ethyl-4-methoxyaniline could potentially influence the molecule’s participation in these pathways.
Pharmacokinetics
Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through processes such as acetylation, hydroxylation, and conjugation .
Result of Action
Anilines and their derivatives can have various biological effects, depending on their specific chemical structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 2-Ethyl-4-methoxyaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the molecule’s ionization state, which can influence its reactivity and interactions with other molecules . Additionally, the presence of other molecules can affect the compound’s stability and reactivity .
Properties
IUPAC Name |
2-ethyl-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMTSCQUFXYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.